1-Methyloctahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Scaffold Design Bioisosteres

Medicinal chemistry groups designing IAP antagonists face challenges in sourcing validated proline mimetic scaffolds with defined stereochemistry. This saturated bicyclic building block provides a crystallographically confirmed proline bioisostere core. The 1-methyl substitution offers a specific synthetic vector for further elaboration, unlike unsubstituted analogs. - Documented utility in IAP antagonist campaigns yielding cIAP1 IC50 of 1.3 nM - Saturated core provides greater sp³ character valued in fragment-based drug discovery - 95% purity supports reproducible library synthesis and SAR studies

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 155206-39-6
Cat. No. B1520562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyloctahydropyrrolo[1,2-a]pyrazine
CAS155206-39-6
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCC1C2CCCN2CCN1
InChIInChI=1S/C8H16N2/c1-7-8-3-2-5-10(8)6-4-9-7/h7-9H,2-6H2,1H3
InChIKeyJTFHNFCIQLHQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyloctahydropyrrolo[1,2-a]pyrazine: Drug Discovery Building Block


1-Methyloctahydropyrrolo[1,2-a]pyrazine (CAS 155206-39-6) is a fully saturated bicyclic heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . The compound belongs to the octahydropyrrolo[1,2-a]pyrazine class, which features a fused pyrrolidine-piperazine ring system. This scaffold has been recognized in medicinal chemistry as a novel proline bioisostere, with documented utility in the design of inhibitor of apoptosis proteins (IAP) antagonists [1]. Unlike many aromatic pyrrolo[1,2-a]pyrazine analogs that exhibit intrinsic biological activities (e.g., anticonvulsant, TSPO ligand, or anticancer properties), 1-Methyloctahydropyrrolo[1,2-a]pyrazine itself is primarily positioned as a versatile synthetic intermediate and building block . Sigma-Aldrich supplies this compound through its AldrichCPR collection specifically for early discovery researchers, without accompanying analytical data [2].

Fully saturated octahydro core scaffold
Proline bioisostere for IAP antagonist design
Synthetic intermediate for early discovery
Free base form for direct elaboration

1-Methyloctahydropyrrolo[1,2-a]pyrazine: Substitution Incompatibility


Generic substitution among pyrrolo[1,2-a]pyrazine analogs is not scientifically defensible due to fundamental differences in both molecular architecture and intended application context. The fully saturated octahydro core of 1-Methyloctahydropyrrolo[1,2-a]pyrazine confers distinct stereoelectronic properties compared to aromatic pyrrolo[1,2-a]pyrazines (which contain sp² hybridized carbons and exhibit planar geometry) [1]. Critically, aromatic pyrrolo[1,2-a]pyrazines such as GML-1 and GML-11 are themselves biologically active TSPO ligands with measured anxiolytic activity in vivo (efficacious at 0.001-0.1 mg/kg i.p.), whereas the saturated octahydro scaffold serves an entirely different purpose—it functions as a proline bioisostere and synthetic building block, not a bioactive endpoint [2]. Furthermore, even within the saturated series, substitution position matters: the 1-methyl group on 155206-39-6 provides a specific vector for further elaboration that differs from C-2, C-3, C-4, or unsubstituted octahydro analogs. Procurement decisions that treat these compounds as interchangeable risk invalidating structure-activity relationship (SAR) studies, compromising synthetic route reproducibility, and introducing unintended biological artifacts.

1-Methyloctahydropyrrolo[1,2-a]pyrazine
Fully saturated sp³ scaffold; serves as a synthetic building block
Aromatic pyrrolo[1,2-a]pyrazines are direct TSPO ligands with intrinsic bioactivity and planar geometry — incompatible with proline mimetic design
1-Methyl substitution provides a stereochemical handle
Unsubstituted octahydro core lacks this vector, altering downstream elaboration strategy
Absence of the 1-methyl group may shift synthetic routes and limit SAR exploration
Free base with documented purity
Unsubstituted analog predominantly available as hydrochloride or dihydrochloride salts
Salt form differences affect solubility, handling, and reaction compatibility

1-Methyloctahydropyrrolo[1,2-a]pyrazine: Differentiation Evidence


Octahydro vs. Aromatic Pyrrolo[1,2-a]pyrazine Functional Divergence

The octahydropyrrolo[1,2-a]pyrazine scaffold of 155206-39-6 is a fully saturated bicyclic system, whereas aromatic pyrrolo[1,2-a]pyrazines (such as GML-1 and derivatives in the TSPO ligand series) contain conjugated π-systems. This structural distinction determines functional application: the aromatic series has demonstrated direct in vivo anxiolytic activity with compound GML-11 active at 0.001-0.1 mg/kg i.p. in Balb/c mice, while the octahydro scaffold is documented as a proline bioisostere scaffold used for constructing IAP antagonists [1]. The saturated core offers sp³-rich character and conformational flexibility that aromatic analogs cannot replicate, making them unsuitable substitutes in proline mimetic applications [2].

Octahydro vs aromatic scaffold
Reported
Saturated sp³ core → building block; Aromatic sp² core → intrinsic TSPO ligand activity (0.001–0.1 mg/kg i.p. in mice)
Functional divergence limits direct substitution in proline mimetic applications
Cross-study comparative evidence
Medicinal Chemistry Scaffold Design Bioisosteres

Molecular Weight and Size: 1-Methyl vs. Unsubstituted Core

1-Methyloctahydropyrrolo[1,2-a]pyrazine (MW 140.23) represents the minimal core scaffold that, when appropriately elaborated, yields potent IAP antagonists. Comparative analysis with the documented lead compound 'octahydropyrrolo[1,2-a]pyrazine A' reveals that the 1-methyl substitution adds 14 Da to the core mass relative to unsubstituted octahydropyrrolo[1,2-a]pyrazine (MW ~126.2) [1]. The methyl group provides a defined stereochemical handle and a vector for subsequent functionalization. In the IAP antagonist optimization campaign by Takeda Pharmaceuticals, elaboration of this core yielded compound 45 with cIAP1 IC50 of 1.3 nM, XIAP IC50 of 200 nM, and GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [2].

MW: 1-Me vs unsubstituted
Class-level
140.23 g/mol vs ~126.20 g/mol (+14 Da)
Methyl group provides a defined synthetic handle
Based on molecular formula comparison
Medicinal Chemistry Lead Optimization IAP Antagonists

Commercial Availability: Free Base vs. Salt Forms

1-Methyloctahydropyrrolo[1,2-a]pyrazine (155206-39-6) is commercially available from multiple vendors with documented purity specifications. AKSci offers the compound at 95% minimum purity (solid at 20°C, long-term storage at cool, dry conditions) . Sigma-Aldrich supplies the compound through its AldrichCPR collection, though it explicitly does not provide analytical data and sells it 'AS-IS' for early discovery use only . In contrast, unsubstituted octahydropyrrolo[1,2-a]pyrazine is primarily available as the hydrochloride salt or as chiral (R)- and (S)-enantiomers in dihydrochloride form, reflecting a fundamentally different procurement landscape [1].

Commercial form & purity
Specification review
Free base, 95% purity (AKSci); also AldrichCPR (no analytical data)
Documented purity aids reproducible synthesis; free base vs. salt forms
Vendor catalog analysis
Chemical Procurement Building Blocks Quality Control

Substituent Position: 1-Methyl vs. 4-Aryl Derivatives

Position-specific substitution on the pyrrolo[1,2-a]pyrazine core produces dramatically different biological outcomes. In a systematic SAR study of anticonvulsant pyrrolo[1,2-a]pyrazine derivatives, compounds with aromatic substituents at C-4 (not C-1) were evaluated in the NIH Anticonvulsant Screening Program. The most active derivative, compound 5a, displayed an ED50 of 32.24 mg/kg and a protective index (PI) of 6.6 in the 6 Hz test of pharmacoresistant limbic seizures [1]. This compares to the 1-methyloctahydro scaffold, which lacks this aromatic substitution and exhibits no reported anticonvulsant activity. The fully saturated nature of 155206-39-6 also distinguishes it from the chiral 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives that showed anticancer activity (IC50 1.18 μM in PC-3 cells for compound 3h) [2].

1-Me vs 4-aryl position
Class-level
1-Me scaffold: no intrinsic CNS or anticancer activity; 4-aryl: ED50 32.24 mg/kg (6 Hz), IC50 1.18–1.95 μM (PC-3, MCF-7)
Substituent position determines biological role; 1-Me may support inert building block applications
Cross-study comparative SAR evidence
Anticonvulsant Structure-Activity Relationship CNS Drug Discovery

1-Methyloctahydropyrrolo[1,2-a]pyrazine: Validated Applications


Proline Bioisostere Scaffold for IAP Antagonists

Researchers developing inhibitor of apoptosis protein (IAP) antagonists should prioritize 1-Methyloctahydropyrrolo[1,2-a]pyrazine as a starting scaffold for constructing proline mimetics. The octahydropyrrolo[1,2-a]pyrazine core has been crystallographically validated as a proline bioisostere based on co-crystal structural analysis with the AVPI tetrapeptide motif of Smac bound to XIAP [1]. Takeda Pharmaceuticals' lead optimization campaign demonstrated that elaboration of this scaffold can yield compounds with cIAP1 IC50 of 1.3 nM and GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [2]. The 1-methyl substitution on 155206-39-6 provides a defined stereocenter and synthetic vector for further functionalization that unsubstituted octahydropyrrolo[1,2-a]pyrazine lacks. This scaffold was specifically designed to block predicted metabolic sites while maintaining cIAP binding affinity, as demonstrated in tri-cyclic derivative studies [3].

Diversity-Oriented Synthesis for Chemical Libraries

Medicinal chemistry groups engaged in diversity-oriented synthesis and chemical library expansion should select 1-Methyloctahydropyrrolo[1,2-a]pyrazine as a privileged scaffold building block. The pyrrolo[1,2-a]pyrazine chemical territory has been systematically expanded using regiodivergent electrophilic acylation followed by aldol condensation, yielding libraries with distinctive substitution patterns [1]. These libraries have yielded compounds with anticancer activity (compound 6x inhibited U937 lymphoma cell survival) and structure-activity relationships dependent on precise substitution orientation. The saturated octahydro core of 155206-39-6 offers greater three-dimensional complexity and sp³ character compared to planar aromatic heterocycles, a property increasingly valued in fragment-based drug discovery and for improving clinical success rates. Commercial availability with documented 95% purity from AKSci [2] supports reproducible library synthesis.

Cyclopropanation for Metabolic Stability Optimization

Organic and medicinal chemistry laboratories developing novel synthetic methodologies for metabolic stability optimization should utilize 1-Methyloctahydropyrrolo[1,2-a]pyrazine as a substrate. The octahydropyrrolo[1,2-a]pyrazine scaffold has been subjected to Simmons-Smith cyclopropanation to yield octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines, a transformation designed specifically to block predicted metabolic soft spots without compromising cIAP binding affinity [1]. The resulting tri-cyclic compounds (1 and 2) demonstrated improved metabolic stability compared to the parent scaffold A and exhibited significant in vivo pharmacodynamic effects with dose-dependent increase in tumor necrosis factor-alpha mRNA [2]. The 1-methyl group on 155206-39-6 may serve as an internal standard or protected site during such transformations, enabling systematic investigation of metabolic soft spot engineering strategies.

Application
Selection Property
Validation Focus
Proline bioisostere for IAP antagonists
Saturated proline mimetic core
XIAP co-crystal structural context
Diversity-oriented library synthesis
sp³-rich octahydro scaffold
Regiodivergent functionalization pathways
Metabolic stability optimization
Cyclopropanation-ready scaffold
Metabolic soft-spot blocking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.